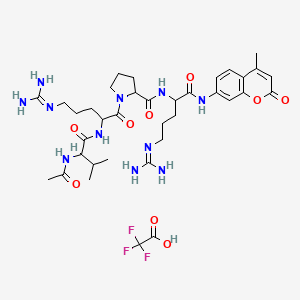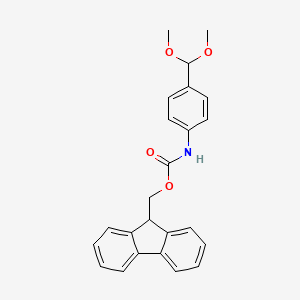
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
化学反応の分析
Types of Reactions
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.
類似化合物との比較
Similar Compounds
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 |
InChIキー |
SGLZCBTXKZGXDI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















